molecular formula C18H16N2O4 B4279415 N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide

N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No. B4279415
M. Wt: 324.3 g/mol
InChI Key: NVCUYNCIPLCHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide, also known as DMIC, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMIC is a synthetic compound that belongs to the class of iminochromenes and has been extensively studied for its unique properties and potential therapeutic applications.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide exerts its biological activity through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation. N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide has also been shown to modulate the activity of specific transcription factors, which regulate gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to exhibit significant biochemical and physiological effects in various cell types and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting neuroprotective effects in animal models of neurodegenerative diseases. N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide has also been shown to modulate the immune system, leading to enhanced immune responses in certain contexts.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide also exhibits significant biological activity, making it a useful tool for studying specific biological processes. However, N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide also has limitations, including potential toxicity and off-target effects, which must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide. One potential direction is the development of N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide-based drugs for the treatment of specific diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide as a tool for studying specific biological processes, including cell signaling and gene expression. Additionally, further studies are needed to fully understand the potential advantages and limitations of N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide for use in lab experiments and drug development.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant biological activity, making it a promising candidate for drug discovery and development. N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-22-12-7-8-16(23-2)14(10-12)20-18(21)13-9-11-5-3-4-6-15(11)24-17(13)19/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCUYNCIPLCHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide

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